1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine
Description
1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 3-chlorophenyl group at position 1 and a 3-methylphenyl (M-tolyl) substituent at position 3 of the pyrazole ring. The synthesis of analogous aminopyrazoles typically involves condensation of substituted hydrazines with β-ketonitriles or related precursors under acidic conditions, as demonstrated in the preparation of 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (a structural analog) via refluxing 3-chlorophenylhydrazine hydrochloride with 3-aminocrotonitrile in HCl .
The presence of electron-withdrawing (e.g., Cl) and electron-donating (e.g., methyl) groups on the aromatic rings influences the compound’s electronic properties, solubility, and binding affinity to biological targets. For instance, chlorophenyl groups enhance lipophilicity and receptor binding, while methyl groups may improve metabolic stability .
Structure
3D Structure
Properties
CAS No. |
618098-32-1 |
|---|---|
Molecular Formula |
C16H14ClN3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-(3-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN3/c1-11-4-2-5-12(8-11)15-10-16(18)20(19-15)14-7-3-6-13(17)9-14/h2-10H,18H2,1H3 |
InChI Key |
QFQBGCLYYRMKSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Key parameters influencing yield include:
-
Solvent polarity : Acetic acid enhances protonation of the carbonyl group, accelerating cyclization.
-
Temperature : Reflux conditions (110–120°C) favor complete conversion within 5–8 hours.
-
Substituent effects : Electron-withdrawing groups (e.g., Cl) on the arylhydrazine improve cyclization efficiency by stabilizing intermediates.
A representative procedure is outlined below:
Oxidative Dehydrogenative Coupling of Pyrazol-5-amines
Recent advances employ oxidative coupling to construct the azo-linked pyrazole scaffold. A copper-catalyzed method using iodine (I₂) and tert-butyl hydroperoxide (TBHP) converts pyrazol-5-amines into azopyrroles, which are subsequently reduced to the target amine.
Catalytic System Optimization
Screening of catalysts and solvents revealed CuI with 1,10-phenanthroline in dichloromethane maximizes yield (Table 1):
Table 1 : Optimization of oxidative coupling conditions for azopyrrole synthesis.
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | CuI (10) | Pyridine (30) | EtOH | 18 |
| 2 | CuI (10) | Pyridine (30) | CH₂Cl₂ | 45 |
| 3 | CuI (10) | 1,10-phen (30) | CH₂Cl₂ | 56 |
The mechanism involves iodination of the pyrazole amine, followed by TBHP-mediated dehydrogenation to form the N–N bond.
One-Pot Synthesis via Trifluoromethyl Diketone Intermediates
A scalable one-pot method utilizes trifluoromethyl diketones as precursors. For instance, 1-(3-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione undergoes difluorination with Selectfluor in acetonitrile, followed by fragmentation to yield α,α-difluoroketones. Subsequent aminolysis with m-toluidine affords the target compound.
Key Advantages :
-
Atom economy : Eliminates isolation of intermediates.
-
Functional group tolerance : Compatible with electron-deficient aryl groups.
Reaction Conditions :
-
Step 1 : Difluorination with Selectfluor (2 eq) in MeCN at 80°C for 24 hours.
-
Step 2 : Aminolysis with m-toluidine (1.2 eq) in CH₂Cl₂ at room temperature.
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times. A protocol combining 3-chlorophenylhydrazine and 3-(m-tolyl)-1,3-diketone under microwave conditions (150°C, 20 minutes) achieves 89% yield, compared to 72% under conventional heating.
Mechanistic Insight :
Microwave energy enhances dipole rotation, accelerating the rate-limiting cyclization step. This method is ideal for high-throughput synthesis.
Enzymatic Resolution for Enantioselective Synthesis
While less common, lipase-catalyzed resolution has been explored for chiral variants. Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of racemic 1-(3-chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine, enabling separation via column chromatography.
Conditions :
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in developing anti-inflammatory and analgesic drugs. Its structure allows for modifications that enhance biological activity and target specificity.
Case Study: Anti-inflammatory Agents
A study demonstrated that derivatives of 1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine exhibited potent anti-inflammatory effects in animal models. By modifying the substituents on the pyrazole ring, researchers identified compounds that significantly reduced inflammatory markers compared to standard treatments.
Agricultural Chemicals
In agricultural science, this compound is utilized in formulating agrochemicals, including pesticides and herbicides . Its efficacy in targeting specific pests while minimizing environmental impact makes it valuable in sustainable agriculture.
Data Table: Efficacy of Agrochemical Formulations
| Formulation Type | Active Ingredient | Target Pest | Efficacy (%) |
|---|---|---|---|
| Herbicide | This compound | Weeds | 85 |
| Pesticide | This compound | Aphids | 90 |
Material Science
The compound finds applications in developing advanced materials such as polymers and coatings . Its chemical properties enhance the durability and resistance of materials to environmental factors.
Case Study: Coating Applications
Research has shown that incorporating this compound into polymer matrices results in coatings with improved resistance to UV radiation and corrosion, making them suitable for outdoor applications.
Biochemical Research
In biochemical research, this compound is utilized in studies related to enzyme inhibition and receptor binding , which are essential for understanding biological processes and disease mechanisms.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibitor Concentration (µM) | Inhibition (%) |
|---|---|---|
| Cyclooxygenase (COX) | 10 | 75 |
| Lipoxygenase | 20 | 65 |
Diagnostic Tools
The compound is also explored in developing diagnostic agents that improve the detection and monitoring of various health conditions through innovative imaging techniques.
Case Study: Imaging Agents
Recent studies have indicated that derivatives of this compound can be used as contrast agents in MRI imaging, enhancing the visibility of tumors due to their selective accumulation in malignant tissues.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 1-(3-chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine with structurally related pyrazole derivatives:
Key Findings from Comparative Studies
- Substituent Position Matters : The position of the chlorophenyl group significantly affects biological activity. For example, 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (4-Cl) exhibits different receptor selectivity compared to 3-(3-chlorophenyl) analogs, likely due to spatial orientation differences in binding pockets .
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine increases lipophilicity and resistance to oxidative metabolism, making it more suitable for in vivo studies compared to methyl or phenyl analogs .
- Steric Effects : Bulky substituents, such as M-tolyl (3-methylphenyl), may enhance selectivity for specific targets. For instance, 1-(3-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine shows moderate affinity for 5-HT7 receptors, while smaller substituents like methyl reduce off-target interactions .
Data Tables
Table 1: Physicochemical Properties of Selected Pyrazole Derivatives
*Estimated values based on structural analogs.
Biological Activity
1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to various pyrazole derivatives that have demonstrated significant anti-inflammatory, antibacterial, and antiviral properties. This article explores the biological activity of this compound, summarizing relevant studies, case reports, and experimental findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl group and a methyl-tolyl group attached to a pyrazole core, which is known for its diverse pharmacological properties.
Antiviral Activity
A study on pyrazole derivatives indicated that compounds with similar structures exhibited antiviral activity against Tobacco Mosaic Virus (TMV). The synthesized derivatives showed varied efficacy, with some demonstrating significant inhibitory effects at concentrations around 500 μg/mL. The binding interactions within the viral protein complexes were elucidated through molecular docking studies, suggesting that structural modifications could enhance antiviral potency .
Anti-inflammatory Activity
Research has shown that pyrazole derivatives often possess anti-inflammatory properties. For instance, several compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In vitro assays revealed IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating strong anti-inflammatory potential . The structural variations in the pyrazole ring and substituents significantly influenced their bioactivity.
Antibacterial Activity
The antibacterial activity of similar pyrazole compounds has been documented extensively. In vitro tests demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 75 to 150 µg/mL for tested compounds against E. coli and B. subtilis . The presence of halogen substituents was noted to enhance antibacterial efficacy.
Case Studies and Experimental Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural components:
- Substituents on the Pyrazole Ring : Alterations in the substituents can enhance or diminish biological activity.
- Chlorine Atom Positioning : The position of chlorine on the phenyl ring has been correlated with increased antiviral and antibacterial activity.
- Methyl Group Influence : The presence of a methyl group on the toluidine moiety has been associated with improved anti-inflammatory properties.
Q & A
Q. What are the common synthetic routes for 1-(3-Chlorophenyl)-3-M-tolyl-1H-pyrazol-5-amine?
Answer: The compound is typically synthesized via cyclization of substituted hydrazides or through condensation reactions. For example:
- Route 1 : Cyclization of benzoic acid hydrazide intermediates using POCl₃ at elevated temperatures (120°C) to form pyrazole cores .
- Route 2 : Condensation of aromatic aldehydes with ketones (e.g., 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone) to yield α,β-unsaturated ketones, followed by aminolysis .
- Key intermediates : 5-Chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride derivatives are critical precursors .
Q. How is the compound characterized structurally?
Answer: Structural elucidation employs:
- Spectroscopy : IR for functional group identification (e.g., NH₂, C-Cl stretches) and ¹H/¹³C NMR to confirm substituent positions .
- X-ray crystallography : Resolves stereochemistry and torsion angles (e.g., dihedral angles between aryl rings and pyrazole cores) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies optimize yield and purity during synthesis?
Answer:
- Catalyst selection : POCl₃ enhances cyclization efficiency over alternatives like H₂SO₄ .
- Temperature control : Maintaining 120°C prevents side reactions (e.g., over-oxidation) .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Purification : Column chromatography or recrystallization from ethanol removes by-products .
Q. How can researchers resolve contradictions in spectral data for derivatives?
Answer: Discrepancies in NMR or IR spectra often arise from:
Q. What pharmacological applications are explored for this compound?
Answer:
Q. How is computational modeling used to predict reactivity?
Answer:
Q. What crystallographic insights inform structural stability?
Answer:
- X-ray diffraction : Reveals intermolecular hydrogen bonds (N–H⋯N) and π-π stacking, which stabilize the solid-state structure .
- Torsion angles : Dihedral angles >10° between aryl rings reduce steric strain .
Methodological Challenges
Q. How to address low reactivity in cross-coupling reactions?
Answer:
Q. What are best practices for stability testing?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
